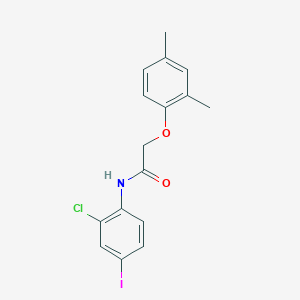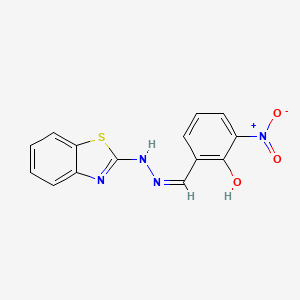
4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide, also known as GSK269962A, is a potent and selective antagonist of the orexin-1 receptor. Orexin-1 receptor is a G-protein coupled receptor that plays a key role in the regulation of wakefulness and sleep. GSK269962A has been extensively studied for its potential therapeutic applications in sleep disorders, addiction, and obesity.
Mecanismo De Acción
4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a selective antagonist of the orexin-1 receptor. Orexin-1 receptor is a G-protein coupled receptor that is expressed in the hypothalamus and plays a key role in the regulation of wakefulness and sleep. By blocking the action of orexin-1 receptor, this compound promotes sleep and reduces wakefulness.
Biochemical and physiological effects:
This compound has been shown to increase sleep time and reduce wakefulness in preclinical studies. It has also been shown to reduce the reinforcing effects of cocaine, suggesting its potential as a treatment for cocaine addiction. This compound has been studied for its potential in the treatment of obesity, as orexin-1 receptor has been implicated in the regulation of feeding behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide in lab experiments is its selectivity for the orexin-1 receptor, which allows for more specific targeting of the receptor. However, one limitation is that this compound may not be suitable for use in clinical trials due to its poor pharmacokinetic properties.
Direcciones Futuras
There are several potential future directions for the study of 4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide. One direction is to investigate its potential therapeutic applications in sleep disorders, addiction, and obesity in clinical trials. Another direction is to develop more potent and selective antagonists of the orexin-1 receptor for use in clinical trials. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on biochemical and physiological processes.
Métodos De Síntesis
The synthesis of 4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide involves a multi-step process that starts with the synthesis of 4-fluoro-2-nitrobenzenesulfonamide. This compound is then subjected to a reduction reaction to obtain the corresponding aniline derivative. The aniline derivative is then reacted with 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid to yield this compound.
Aplicaciones Científicas De Investigación
4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in sleep disorders, addiction, and obesity. In a preclinical study, this compound was found to significantly increase sleep time and reduce wakefulness in rats. In another study, this compound was found to reduce the reinforcing effects of cocaine, suggesting its potential as a treatment for cocaine addiction. This compound has also been studied for its potential in the treatment of obesity, as orexin-1 receptor has been implicated in the regulation of feeding behavior.
Propiedades
IUPAC Name |
4-fluoro-N-(2-oxo-3,4-dihydro-1H-quinolin-7-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O3S/c16-11-3-6-13(7-4-11)22(20,21)18-12-5-1-10-2-8-15(19)17-14(10)9-12/h1,3-7,9,18H,2,8H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KESJPRFGOKINOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24810120 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzyl-4-{3-[1-(3-methoxybenzoyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B5971711.png)
![2-anilino-5-(3-thienyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5971714.png)
![2-amino-4-[3-(difluoromethoxy)phenyl]-6-(4-hydroxyphenyl)nicotinonitrile](/img/structure/B5971730.png)
![2-[(4-{[(4-chlorophenyl)thio]methyl}-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B5971739.png)
![2-(3-furoyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5971742.png)
![2-methyl-7-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5971747.png)
![2-[3-(trifluoromethyl)phenyl]-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}acetamide](/img/structure/B5971755.png)
![{3-(2,4-difluorobenzyl)-1-[2-(1H-imidazol-2-yl)benzoyl]-3-piperidinyl}methanol](/img/structure/B5971760.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-3,5-dimethyl-N-(tetrahydro-2-furanylmethyl)-2-furamide](/img/structure/B5971782.png)

![N-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyl-1-(2-thienyl)ethanamine](/img/structure/B5971811.png)
![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]isonicotinamide](/img/structure/B5971818.png)

![N,N-dimethyl-2-{4-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-2-morpholinyl}ethanamine](/img/structure/B5971830.png)